
5-(1H-Imidazol-1-yl)isophthalic acid
Vue d'ensemble
Description
5-(1H-Imidazol-1-yl)isophthalic acid is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1H-Imidazol-1-yl)isophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-Imidazol-1-yl)isophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Metal-Organic Frameworks (MOFs) : It is used in the synthesis of three-dimensional cobalt-based metal-organic frameworks (MOFs), which are typical n-type semiconductors (Xu, Ou, & Zhang, 2020). Additionally, it serves as a starting material for constructing 3D homologous MOFs with unique hexacoordinated environments and magnetic properties (Wu et al., 2020).
Synthesis of Cd(II) Complexes : This acid is a useful ligand for synthesizing Cd(II) complexes, which can exhibit different structures and luminescence properties (Kuai et al., 2013).
Medical Applications : In a medical context, Cu(II)-organic frameworks constructed with 5-(1H-imidazol-1-yl)isophthalic acid have shown effectiveness in fixing CO2 and increasing neural stem cell differentiation, potentially aiding in motor function recovery after stroke (Ye et al., 2020).
Semiconducting and Catalytic Properties : The compound is also used in the synthesis of divalent coordination polymers with complex structures, demonstrating semiconducting and catalytic properties. For instance, a Cu(II)-based MOF with imidazole carboxylate ligands (5-(1H-imidazol-1-yl)isophthalic acid) achieved significant benzene conversion and phenol selectivity in direct hydroxylation of benzene (Zhang et al., 2018).
Luminescence and Emission Properties : This acid reacts with lanthanide metal salts to form scalelike 2D layered complexes, exhibiting characteristic emissions in the solid state at room temperature (Xu et al., 2009).
Gas Adsorption and Separation : A new metal-organic framework with tetrazole functionalized aromatic carboxylic acid, including 5-(1H-imidazol-1-yl)isophthalic acid, has potential applications in gas separation or purification due to its good gas sorption capabilities (Zhang, Chang, Hu, & Bu, 2010).
Propriétés
IUPAC Name |
5-imidazol-1-ylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVGTMYBJBONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Imidazol-1-yl)isophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



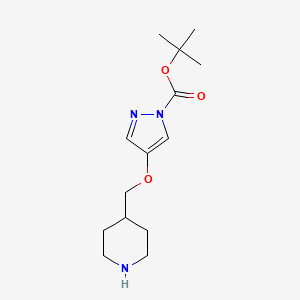

![5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8196497.png)
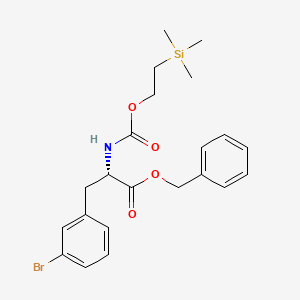

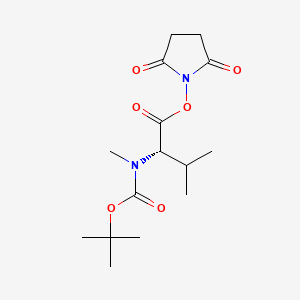
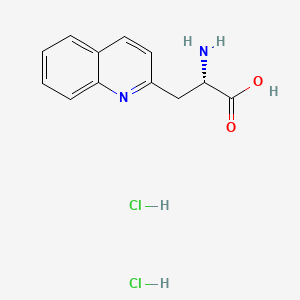
![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)

![5'-(4-Carboxyphenyl)-2'-methyl[1,1':3',1''-terphenyl]-4,4''-dicarboxylicacid](/img/structure/B8196537.png)
![Benzoic acid, 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)-](/img/structure/B8196538.png)
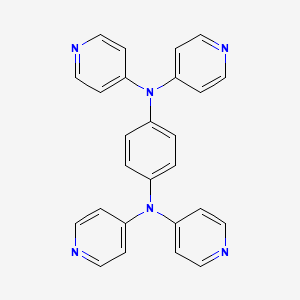

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196568.png)